Chloromethylmethyldiethoxysilane

Catalog No.
S1891545
CAS No.
2212-10-4
M.F
C6H15ClO2Si
M. Wt
182.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethylmethyldiethoxysilane

CAS Number

2212-10-4

Product Name

Chloromethylmethyldiethoxysilane

IUPAC Name

chloromethyl-diethoxy-methylsilane

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

InChI

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3

InChI Key

XGLLBUISUZEUMW-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCl)OCC

Canonical SMILES

CCO[Si](C)(CCl)OCC

Surface Modification

CMMDES is a versatile agent for modifying surfaces, particularly inorganic substrates like glass, silica, and metal oxides []. The presence of ethoxy groups (OCH2CH3) allows CMMDES to hydrolyze in the presence of moisture, forming silanol (Si-OH) groups that can bond with hydroxyl groups (OH) on the substrate surface. The chloromethyl group (ClH2C) provides a reactive site for further attachment of organic molecules, enabling the creation of tailored surface functionalities []. This approach is valuable in research areas like:

  • Biosensors: CMMDES can be used to immobilize biomolecules like enzymes, antibodies, and DNA on sensor surfaces, enhancing their sensitivity and selectivity in biodetection applications [].
  • Microfluidics: Surface modification with CMMDES can improve the wettability and adhesion properties of microfluidic channels, facilitating the manipulation of fluids in microfluidic devices used for biological and chemical analysis [].

Organic Synthesis

The chloromethyl group in CMMDES serves as a reactive precursor for introducing a methylene chloride (CH2Cl) unit into organic molecules. This functionality is useful in various organic synthesis reactions, including:

  • Chloromethylation: CMMDES can react with organic compounds containing nucleophilic centers like amines, thiols, and phenols to introduce a chloromethyl group, enabling further derivatization steps in organic synthesis [].
  • Cross-linking: CMMDES can be used as a cross-linking agent for polymers and biomolecules containing reactive functional groups, creating networks with desired mechanical and physical properties [].

Chloromethylmethyldiethoxysilane is an organosilicon compound characterized by the presence of chloromethyl and diethoxy functional groups attached to a silicon atom. Its chemical structure can be represented as C5H13ClO2Si\text{C}_5\text{H}_{13}\text{ClO}_2\text{Si}, indicating that it contains five carbon atoms, thirteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one silicon atom. This compound is notable for its reactivity due to the chloromethyl group, which can participate in various substitution reactions.

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as alcohols or amines, leading to the formation of silane derivatives.
  • Hydrolysis: In the presence of water, chloromethylmethyldiethoxysilane can hydrolyze to form silanol and hydrochloric acid.
  • Polymerization: This compound can act as a silane coupling agent in the synthesis of siloxane polymers, enhancing adhesion between organic and inorganic materials.

Chloromethylmethyldiethoxysilane can be synthesized through various methods:

  • Direct Chloromethylation: This involves the reaction of methyldiethoxysilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride.
  • Hydrosilylation: The compound can also be synthesized via hydrosilylation reactions involving alkenes and silanes under appropriate conditions.
  • Silane Coupling Reactions: It may be produced by reacting silanol compounds with chloromethylating agents.

Chloromethylmethyldiethoxysilane has several applications across various fields:

  • Silane Coupling Agent: It is used to improve the bonding between inorganic substrates (like glass or metals) and organic polymers.
  • Adhesives and Sealants: The compound enhances the performance of adhesives and sealants by providing better adhesion properties.
  • Coatings: It is employed in surface treatments to impart water repellency and durability.

While specific interaction studies involving chloromethylmethyldiethoxysilane are scarce, similar compounds have been investigated for their interactions with various substrates in polymer science. These studies often focus on how silanes enhance adhesion properties through chemical bonding with both organic and inorganic materials.

Several compounds share structural similarities with chloromethylmethyldiethoxysilane, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
ChloromethyldimethoxysilaneC₄H₁₁ClO₂SiSimilar reactivity but with methoxy groups instead of ethoxy.
TrimethoxysilaneC₄H₁₄O₃SiLacks chlorine but widely used in silane coupling applications.
VinyltriethoxysilaneC₈H₁₈O₃SiContains a vinyl group, useful for polymerization reactions.
3-ChloropropyltrimethoxysilaneC₇H₁₅ClO₃SiContains a propyl chain; used in similar applications as a coupling agent.

Uniqueness: Chloromethylmethyldiethoxysilane stands out due to its combination of chloromethyl and diethoxy functionalities, which enhance its reactivity and versatility in forming siloxanes and improving adhesion properties compared to other silanes that may lack one or both functional groups.

Industrial-Scale Production Pathways

Industrial synthesis of chloromethylmethyldiethoxysilane represents a critical component in the modern organosilicon manufacturing sector, with established methodologies focusing on two primary approaches: catalyzed hydrosilylation and alkoxy exchange reactions [1] [2] [3]. These methodologies have been optimized for large-scale production to meet the substantial demand for this versatile organosilane compound in various industrial applications.

Catalyzed Hydrosilylation Approaches

Catalyzed hydrosilylation emerges as the predominant industrial methodology for chloromethylmethyldiethoxysilane synthesis, employing platinum-group metal catalysts to facilitate the addition of silicon-hydrogen bonds across unsaturated organic substrates [4] [5]. The mechanistic foundation of this approach relies on the Chalk-Harrod mechanism, wherein the catalyst coordinates with both the silane and alkene substrates through oxidative addition, followed by alkene insertion and reductive elimination [4] [6].

Karstedt's catalyst, represented by the complex platinum-divinyltetramethyldisiloxane, constitutes the most widely employed catalytic system in industrial hydrosilylation processes [7] [8]. This catalyst demonstrates exceptional activity at platinum loadings ranging from thirty to one hundred parts per million, operating effectively across temperature ranges of twenty-five to one hundred fifty degrees Celsius [7]. The catalyst achieves turnover numbers between ten thousand and one hundred thousand cycles, making it economically viable for large-scale production [6] [8].

Alternative platinum-based systems include Ashby's catalyst and Lamoreaux's catalyst, which serve specialized applications requiring enhanced thermal stability or specific performance characteristics [7]. Ashby's catalyst operates optimally at elevated temperatures between two hundred and three hundred degrees Celsius, making it particularly suitable for high-temperature processing conditions [7]. Lamoreaux's catalyst finds application in systems requiring improved fire-retardant properties, operating at platinum loadings of one hundred to five hundred parts per million [7].

Recent developments in rhodium-catalyzed hydrosilylation have demonstrated remarkable improvements in catalytic efficiency [9] [10]. A rhodium complex system incorporating tertiary amines on silica support achieved turnover numbers approaching one million nine hundred thousand over twenty-four hours, significantly surpassing traditional platinum catalysts [9]. This system operates at substantially lower catalyst loadings of zero point two five mole percent, providing enhanced economic advantages for industrial implementation [9].

The following data summarizes the performance characteristics of major industrial hydrosilylation catalysts:

Catalyst SystemMetal LoadingTemperature Range (°C)Turnover NumberPrimary Applications
Karstedt's Catalyst30-100 ppm25-15010⁴-10⁵General vinyl silane synthesis
Ashby's Catalyst50-200 ppm200-30010³-10⁴High-temperature applications
Rhodium-Amine Complex0.25 mol%80-1201.9×10⁶Enhanced efficiency systems
Lamoreaux's Catalyst100-500 ppm150-25010³-10⁴Fire-retardant formulations

Alkoxy Exchange Reaction Mechanisms

Alkoxy exchange reactions provide an alternative industrial pathway for chloromethylmethyldiethoxysilane production, particularly valuable when starting from readily available chlorosilane precursors [1] [11] [12]. This methodology involves the substitution of chlorine atoms in chloromethylmethyldichlorosilane with ethoxy groups through reaction with appropriate alcohol derivatives or orthoester compounds [1] [11].

The primary industrial implementation utilizes triethyl orthoformate in combination with ethanol as the alkoxy source [1] [11]. This reaction proceeds under mild conditions, typically between forty and ninety degrees Celsius, with reaction times ranging from thirty minutes to four hours [1] [11]. The process achieves exceptional yields of ninety-six to ninety-nine percent with product purities approaching one hundred percent as determined by gas chromatographic analysis [1] [11].

The reaction mechanism involves nucleophilic attack by the alkoxy groups on the silicon center, facilitated by the electron-withdrawing nature of the chlorine substituents [13] [14]. The process generates hydrogen chloride and methyl formate as byproducts, which are efficiently captured through cryogenic trapping systems [1] [11]. This approach eliminates the need for extensive solvent systems and operates under relatively mild conditions compared to direct synthesis methods [1] [11].

Alternative alkoxy exchange systems employ trimethyl orthoformate with methanol for methoxy-substituted intermediates, which can subsequently undergo transesterification to yield the desired diethoxy product [12]. This two-step approach operates at temperatures between thirty and one hundred twenty degrees Celsius, achieving yields of ninety to ninety-eight percent [12].

The following table presents comparative data for alkoxy exchange reaction parameters:

Starting MaterialExchange ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
ChloromethylmethyldichlorosilaneTriethyl orthoformate + Ethanol40-900.5-496-9999-100
MethyltrichlorosilaneTrimethyl orthoformate + Methanol30-1202-890-9895-99
DichloromethylsilaneEthanol + Triethylamine50-801-685-9590-98

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of chloromethylmethyldiethoxysilane requires specialized approaches that prioritize precision, reproducibility, and analytical characterization over the throughput considerations of industrial processes [15] [16] [17]. These methodologies emphasize careful precursor selection and controlled reaction environments to achieve high-purity products suitable for research applications and method development.

Precursor Selection Strategies

Precursor selection represents a critical determinant of synthetic success in laboratory-scale chloromethylmethyldiethoxysilane preparation [18] [19] [20]. The purity and reactivity characteristics of starting materials directly influence reaction efficiency, product selectivity, and final compound quality [18] [19].

Chloromethyldichlorosilane emerges as the preferred precursor for laboratory synthesis due to its high reactivity and commercial availability in research quantities [19] [20]. This compound requires purity levels exceeding ninety-nine percent to minimize side reactions and ensure reproducible results [19]. Storage under anhydrous, inert atmosphere conditions prevents hydrolysis and maintains precursor integrity for twelve to twenty-four months [19] [20].

Silicon powder combined with methyl chloride represents an alternative approach for laboratories equipped with appropriate safety infrastructure [20] [21]. This methodology, based on the Müller-Rochow process, requires silicon purity of at least ninety-seven percent with particle sizes between forty-five and two hundred fifty micrometers [20]. The process operates at temperatures between two hundred fifty and three hundred degrees Celsius in the presence of copper-based catalysts [20] [21].

Recent developments in mechanochemical synthesis have introduced dipalladium silicide as a novel precursor system [19]. This approach utilizes high-energy ball milling to generate reactive palladium-silicon species that subsequently react with methyl chloride under controlled conditions [19]. The method achieves silicon conversion rates exceeding twenty percent with selectivity patterns analogous to traditional processes [19].

Organosilane intermediates provide additional flexibility for specialized laboratory applications [16] [17]. These compounds, synthesized through click chemistry approaches using diamines and isocyanate silane derivatives, enable fine-tuning of reaction conditions and product properties [16]. The intermediates require storage under anhydrous conditions with shelf lives of twelve to eighteen months [16].

The following table summarizes precursor selection criteria for laboratory applications:

Precursor TypePurity Requirement (%)Storage ConditionsShelf Life (months)Special Considerations
Chloromethyldichlorosilane≥99Anhydrous, inert atmosphere12-24High reactivity, moisture sensitive
Silicon powder + Methyl chloride≥97Ambient, dry conditions24-36Requires specialized equipment
Dipalladium silicide≥95Inert atmosphere, <0°C3-6Mechanochemical preparation
Organosilane intermediates≥98Anhydrous conditions12-18Click chemistry derivatives

Solvent-Mediated Condensation Protocols

Solvent-mediated condensation protocols enable precise control over reaction conditions and product formation in laboratory-scale chloromethylmethyldiethoxysilane synthesis [13] [22] [23]. These methodologies emphasize the critical role of solvent selection, pH control, and reaction atmosphere in achieving optimal synthetic outcomes [13] [23].

Tetrahydrofuran emerges as the preferred solvent system for many laboratory applications due to its excellent solvating properties for both starting materials and products [22] [17]. Reactions conducted in tetrahydrofuran typically employ mildly acidic conditions with pH values between four and five, achieved through addition of glacial acetic acid [22] [17]. Temperature control between twenty-five and eighty degrees Celsius enables systematic optimization of reaction rates and selectivity [22] [17].

Diethylene glycol dimethyl ether provides exceptional thermal stability for reactions requiring extreme temperature variations [24]. This solvent system accommodates temperature ranges from negative one hundred ninety-six degrees Celsius to one hundred twenty degrees Celsius, enabling unique reaction pathways not accessible with conventional solvents [24]. The use of tetra-n-butylphosphonium chloride as a redistribution catalyst in this system achieves yields of seventy-two to eighty-five percent [24].

Anhydrous acetic acid represents a specialized solvent system particularly effective for condensation reactions involving sulfocationite catalysts [25]. This approach achieves exceptional yields of ninety-nine percent through precise pH control in the strongly acidic range of two to three [25]. The method operates at temperatures between eighty and one hundred twenty degrees Celsius with reaction times of six to twenty-four hours [25].

Mixed solvent systems combining toluene and ethanol provide enhanced control over reaction kinetics and product distribution [15] [26]. These systems operate under mildly acidic conditions with pH values between four and six, utilizing catalytic hydrogen chloride to promote condensation reactions [15] [26]. Temperature control between forty and seventy degrees Celsius enables optimization of reaction selectivity while maintaining reasonable reaction rates [15] [26].

The influence of pH on silane polymerization kinetics represents a fundamental consideration in solvent selection [13] [14]. Alkaline conditions promote nucleophilic attack by hydroxyl or deprotonated silanol groups, following an SN2-Si mechanism with pentacoordinate intermediates [13]. Acidic conditions favor protonation of alkoxide and silanol groups, increasing silicon electrophilicity and facilitating SN1-Si mechanisms [13].

The following table presents comprehensive data for solvent-mediated condensation protocols:

Solvent SystempH ConditionsTemperature Range (°C)CatalystReaction Time (h)Yield (%)
Tetrahydrofuran4-5 (acidic)25-80Acetic acid5-2475-95
Diethylene glycol dimethyl ether6-7 (neutral)-196 to 120n-Bu₄PCl14-4272-85
Toluene + Ethanol4-6 (acidic)40-70HCl (catalytic)2-1280-96
Anhydrous acetic acid2-3 (strongly acidic)80-120Sulfocationites6-2499
Dichloromethane5-6 (mildly acidic)0-40Lewis acids1-870-90

Cross-condensation phenomena in mixed silane systems demonstrate enhanced reactivity compared to individual components [23]. Studies of gamma-glycidoxypropylmethyldiethoxysilane and aminopropyltriethoxysilane mixtures reveal accelerated condensation rates and improved product selectivity when hydrophobic epoxysilane components predominate [23]. This principle applies to chloromethylmethyldiethoxysilane synthesis through careful selection of co-reactants and reaction conditions [23].

The optimization of laboratory-scale synthesis requires systematic evaluation of multiple parameters including temperature, time, catalyst loading, and substrate ratios [15] [16]. Statistical design approaches utilizing response surface methodology enable efficient exploration of reaction parameter space while minimizing experimental effort [15]. These methodologies have demonstrated the ability to achieve product yields up to four point seven grams with zeta potentials ranging from positive sixty-one point two millivolts to negative forty-eight point eight millivolts [15].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2212-10-4

Wikipedia

Chloromethyl(methyl)diethoxysilane

General Manufacturing Information

Silane, (chloromethyl)diethoxymethyl-: ACTIVE

Dates

Modify: 2023-08-16

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